molecular formula C8H10ClFN2O B13451712 rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride

rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B13451712
M. Wt: 204.63 g/mol
InChI Key: AJJZQZFHRYWDLK-VOLNJMMDSA-N
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Description

rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride: is a synthetic compound with a unique structure that includes a fluorocyclopropyl group and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the fluorocyclopropyl group and the subsequent coupling with the dihydropyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation

Properties

Molecular Formula

C8H10ClFN2O

Molecular Weight

204.63 g/mol

IUPAC Name

3-amino-1-[(1R,2S)-2-fluorocyclopropyl]pyridin-2-one;hydrochloride

InChI

InChI=1S/C8H9FN2O.ClH/c9-5-4-7(5)11-3-1-2-6(10)8(11)12;/h1-3,5,7H,4,10H2;1H/t5-,7+;/m0./s1

InChI Key

AJJZQZFHRYWDLK-VOLNJMMDSA-N

Isomeric SMILES

C1[C@H]([C@H]1F)N2C=CC=C(C2=O)N.Cl

Canonical SMILES

C1C(C1F)N2C=CC=C(C2=O)N.Cl

Origin of Product

United States

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